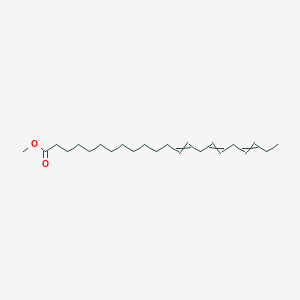

Methyl Docosa-13,16,19-trienoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl Docosa-13,16,19-trienoate can be synthesized through the esterification of 13,16,19-Docosatrienoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl Docosa-13,16,19-trienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Nutritional Studies

MDT is studied for its nutritional value as a source of omega-3 fatty acids. Research indicates that omega-3 fatty acids are essential for maintaining cellular health and are linked to reduced inflammation and improved cardiovascular health.

Key Findings :

- Omega-3 fatty acids are crucial for brain development and function.

- MDT may contribute to the prevention of chronic diseases such as heart disease and diabetes .

Biochemical Research

In biochemical studies, MDT serves as a reference standard in lipid analysis and chromatography. Its unique structure allows researchers to study lipid metabolism and the effects of dietary fats on health.

Applications :

- Used in the analysis of lipid profiles in biological samples.

- Investigated for its role in forming protein adducts associated with aging and age-related diseases .

Therapeutic Potential

Recent studies have explored the therapeutic potential of MDT in various health conditions:

- Anti-inflammatory Effects : MDT may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Given its relationship with DHA, MDT is being researched for its neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease.

Pharmaceutical Applications

MDT is also being investigated for its use in drug delivery systems. Its lipid composition can enhance the bioavailability of certain pharmaceutical compounds.

Research Insights :

- MDT can be incorporated into lipid nanoparticles for targeted drug delivery .

- Its properties may facilitate the transport of hydrophobic drugs across biological membranes.

Case Study 1: Nutritional Impact on Cardiovascular Health

A study published in a peer-reviewed journal examined the effects of dietary supplementation with MDT on cardiovascular health markers in adults. The results indicated significant improvements in lipid profiles and reductions in inflammatory markers, suggesting that MDT could be beneficial for heart health.

Case Study 2: Neuroprotection in Animal Models

Research using animal models demonstrated that supplementation with MDT led to improved cognitive function and reduced neuronal loss in models of neurodegenerative diseases. These findings support further investigation into MDT as a potential therapeutic agent for neuroprotection.

Wirkmechanismus

The mechanism of action of Methyl Docosa-13,16,19-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, impacting various cellular processes . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in inflammation and lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl Docosahexaenoate: Another polyunsaturated fatty acid methyl ester with six double bonds.

Methyl Eicosapentaenoate: A polyunsaturated fatty acid methyl ester with five double bonds.

Uniqueness

Methyl Docosa-13,16,19-trienoate is unique due to its specific double bond positions (13, 16, and 19), which confer distinct chemical and biological properties compared to other polyunsaturated fatty acid methyl esters .

Biologische Aktivität

Methyl Docosa-13,16,19-trienoate (MDT) is a polyunsaturated fatty acid (PUFA) with significant biological activity. This compound, also known as methyl 13(Z),16(Z),19(Z)-docosatrienoate, is characterized by its three double bonds and its potential health benefits. This article delves into the biological activities associated with MDT, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C23H40O2

- Molecular Weight : 348.56 g/mol

- CAS Number : 108698-01-7

- Physical State : Liquid

- Purity : >99%

The structure of MDT features three cis double bonds at positions 13, 16, and 19, which contributes to its reactivity and biological properties. The presence of multiple double bonds typically enhances the compound's role in various biochemical processes.

Biological Activities

MDT exhibits a range of biological activities that are crucial for health. The following sections summarize key findings from recent studies.

Anti-inflammatory Effects

MDT has been shown to possess anti-inflammatory properties. Research indicates that polyunsaturated fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell activity. For instance:

- Study Findings : MDT reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases .

Anticancer Potential

Emerging studies highlight the anticancer properties of MDT and similar fatty acids. MDT may inhibit cancer cell proliferation through various mechanisms:

- Cell Line Studies : In vitro studies on cancer cell lines such as A549 (lung cancer) demonstrated that MDT could induce apoptosis and inhibit cell growth .

| Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|

| A549 | 50 µM | Reduced viability by 30% |

| HTB-140 | 100 µM | Induced apoptosis |

Cardiovascular Health

The cardiovascular benefits of polyunsaturated fatty acids are well-documented. MDT may contribute to heart health by:

- Lipid Profile Improvement : Studies suggest that MDT can help lower LDL cholesterol levels while increasing HDL cholesterol .

Neuroprotective Effects

There is growing interest in the role of MDT in neuroprotection. Fatty acids are known to influence brain health by:

- Supporting Neuronal Function : MDT may enhance synaptic plasticity and reduce neuroinflammation, potentially benefiting conditions like Alzheimer's disease .

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

- Patients supplemented with PUFA-rich diets (including MDT) reported reduced symptoms of IBD. The study noted a significant decrease in inflammatory markers post-treatment.

-

Clinical Trial on Cardiovascular Health :

- A randomized controlled trial assessed the impact of dietary supplementation with MDT on cardiovascular risk factors. Results indicated improved endothelial function and reduced arterial stiffness after 12 weeks of supplementation.

Eigenschaften

IUPAC Name |

methyl docosa-13,16,19-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNIYBHTXVTSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404729 | |

| Record name | Methyl Docosa-13,16,19-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108698-01-7 | |

| Record name | Methyl Docosa-13,16,19-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.